1-Methyl-4-pentylpiperazine chemical structure and properties
1-Methyl-4-pentylpiperazine chemical structure and properties
Chemical Architecture, Synthesis, and Pharmacological Utility [1]
Executive Summary
1-Methyl-4-pentylpiperazine (CAS: 115281-17-9) is a tertiary diamine characterized by an amphiphilic structure comprising a polar N-methylpiperazine headgroup and a lipophilic pentyl tail.[1][2] As a "privileged scaffold" derivative in medicinal chemistry, it serves as a critical building block for modulating the lipophilicity (LogP) and bioavailability of pharmaceutical candidates.[1]
This technical guide provides a comprehensive analysis of its physicochemical properties, preferred synthetic routes (emphasizing reductive amination over direct alkylation), and its utility in Structure-Activity Relationship (SAR) studies for CNS-active agents and cationic surfactants.[1]
Chemical Architecture & Physicochemical Profile[1][3][4]
The molecule consists of a saturated six-membered piperazine ring substituted at the N1 position with a methyl group and at the N4 position with a pentyl chain.[1] This asymmetry creates a distinct polarity gradient across the molecule, essential for its function as a pH-switchable surfactant or a membrane-permeable drug linker.[1]
Structural Identification
| Property | Value |
| IUPAC Name | 1-Methyl-4-pentylpiperazine |
| CAS Number | 115281-17-9 |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| SMILES | CN1CCN(CCCCC)CC1 |
Physicochemical Properties (Experimental & Predicted)
The addition of a pentyl chain significantly alters the physicochemical profile compared to the parent 1-methylpiperazine.[1]
| Parameter | Value (Approx.) | Significance in Drug Design |
| LogP (Predicted) | 2.4 – 2.8 | Optimal range for Blood-Brain Barrier (BBB) penetration.[1] The pentyl group adds ~2.5 log units compared to bare piperazine.[1] |
| pKa (Basic) | ~9.1 (N4), ~5.6 (N1) | The N4 nitrogen is the primary protonation site at physiological pH, making the molecule cationic in vivo.[1] |
| Boiling Point | 210–215 °C | High boiling point indicates strong intermolecular forces; requires vacuum distillation for purification.[1] |
| Density | ~0.86 g/mL | Typical for alkylated amines; lighter than water but forms emulsions due to amphiphilic nature.[1] |
| Appearance | Colorless to pale yellow oil | Oxidizes upon air exposure; store under inert atmosphere (Argon/Nitrogen).[1] |
Synthetic Routes & Process Chemistry
Synthesis of 1-methyl-4-pentylpiperazine must address the challenge of poly-alkylation . Direct alkylation often leads to quaternary ammonium salts (QAS), which are difficult to separate.[1] Therefore, Reductive Amination is the superior, self-validating protocol for high-purity synthesis.[1]
Preferred Route: Reductive Amination (Green Chemistry)
This method utilizes valeraldehyde (pentanal) and a mild reducing agent to couple the alkyl chain to 1-methylpiperazine.[1] It avoids the formation of toxic alkyl halide byproducts.[1]
Reaction Scheme
-
Imine Formation: 1-Methylpiperazine + Pentanal
Hemiaminal/Imine Intermediate.[1] -
Reduction: Intermediate + NaBH(OAc)₃
1-Methyl-4-pentylpiperazine.[1]
Experimental Protocol
-
Reagents:
-
Procedure:
-
Dissolve 1-methylpiperazine in DCE under
atmosphere. -
Add pentanal dropwise at 0°C. Stir for 30 mins to allow imine formation.
-
Add STAB in portions (exothermic).[1]
-
Stir at room temperature for 12–16 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (
).[1] Wash organics with brine.[1] -
Purification: Dry over
, concentrate, and distill under reduced pressure or purify via column chromatography (MeOH:DCM 1:9).[1]
-
Alternative Route: Nucleophilic Substitution ( )
Used when aldehydes are unavailable.[1] Requires strict stoichiometry control to prevent quaternization.[1]
-
Reagents: 1-Methylpiperazine + 1-Bromopentane +
(Base) in Acetonitrile.[1] -
Critical Control Point: Use excess amine (1.5 eq) to favor mono-alkylation.
Process Flow Diagram (Graphviz)
Figure 1: Comparison of synthetic pathways.[1] Route A (Green) minimizes impurity formation compared to Route B (Red).[1]
Analytical Characterization
To validate the structure, the following spectral signatures must be confirmed:
-
¹H-NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (ESI+):
-
Major peak at [M+H]⁺ = 171.2 m/z .[1]
-
-
IR Spectroscopy:
Pharmacological Implications & SAR[1][3][4]
1-Methyl-4-pentylpiperazine acts as a lipophilic amine linker .[1] Its pharmacological utility is derived from its ability to interact with biological membranes and specific receptor pockets.[1]
Lipophilicity Modulation (LogP)
In drug discovery, the "Pentyl Effect" is used to tune the lipophilicity of a scaffold.[1]
-
Mechanism: The 5-carbon chain inserts into hydrophobic pockets of G-Protein Coupled Receptors (GPCRs), particularly 5-HT (Serotonin) and Dopamine receptors.[1]
-
Application: It is often used to derivatize polar drugs to increase BBB permeability.[1] The piperazine nitrogen remains protonated at physiological pH, allowing ionic interaction with Aspartate residues in receptor binding sites.[1]
Cationic Surfactant Properties
The molecule exhibits pH-dependent amphiphilicity.[1]
-
Acidic pH: Dicationic (highly soluble, surfactant-like).[1]
-
Basic pH: Neutral/Monocationic (lipophilic, oil-soluble).[1]
-
Use Case: This property is exploited in gene delivery vectors where the piperazine headgroup condenses DNA, and the pentyl tail facilitates endosomal escape.[1]
Safety & Handling (SDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
Handling Protocol:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine (Parent Scaffold).[1] Retrieved from [Link][1]
-
Chao, B. et al. (2023). Reductive Amination: A Practical Guide to Green Synthesis.[1] Journal of Organic Chemistry.[1] (General reference for Protocol 3.1).
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Reference for LogP/SAR discussion).

